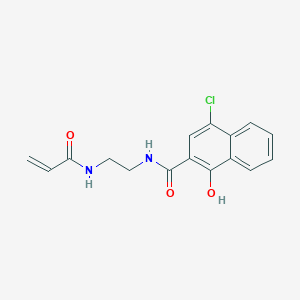
N'-(Dicyclopropylmethylidene)-4-methylbenzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropyl ketone p-tosylhydrazone is a chemical compound with the molecular formula C14H18N2O2S. It is a derivative of dicyclopropyl ketone, where the ketone group is converted into a tosylhydrazone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dicyclopropyl ketone p-tosylhydrazone typically involves the reaction of dicyclopropyl ketone with p-toluenesulfonyl hydrazide. The reaction is carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the tosylhydrazone derivative .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Dicyclopropyl ketone p-tosylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tosylhydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Dicyclopropyl ketone p-tosylhydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dicyclopropyl ketone p-tosylhydrazone involves its ability to participate in various chemical reactions due to the presence of the tosylhydrazone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Dicyclopropyl ketone: A precursor to the tosylhydrazone derivative.
p-Toluenesulfonyl hydrazide: A reagent used in the synthesis of tosylhydrazones.
Other tosylhydrazones: Compounds with similar structures but different substituents on the hydrazone group.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
59819-75-9 |
|---|---|
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
N-(dicyclopropylmethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-14(11-4-5-11)12-6-7-12/h2-3,8-9,11-12,16H,4-7H2,1H3 |
InChI Key |
HOENATPSLOSMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
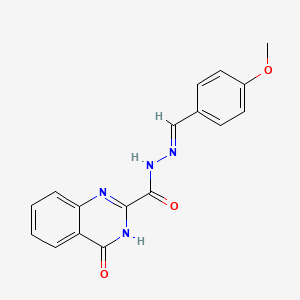
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
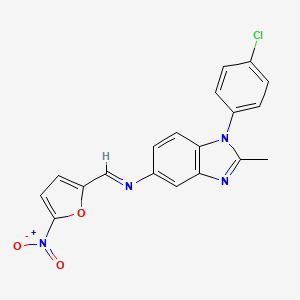
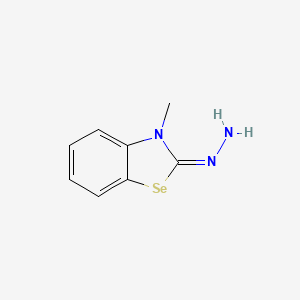
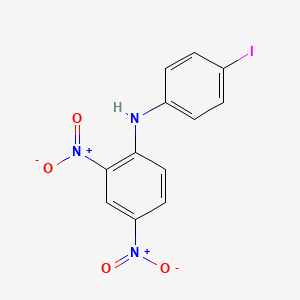
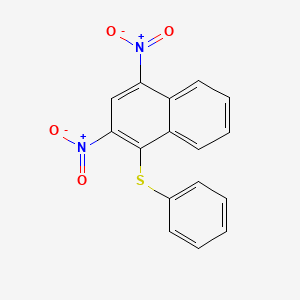

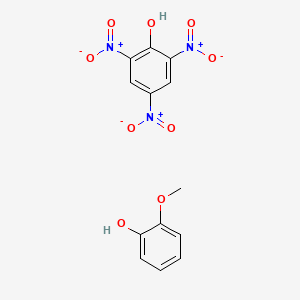
![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
